4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid
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Overview
Description
4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid is a fluorinated organic compound with the molecular formula C10H8F4O2. This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid typically involves the introduction of fluorine atoms into the molecular structure through various chemical reactions. One common method involves the use of fluorinated starting materials and subsequent reactions to introduce additional fluorine atoms. For example, the reaction of 4,4,4-trifluoro-2-butenoic acid ethyl ester with appropriate reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specialized equipment and controlled environments is essential to handle the reactivity of fluorinated compounds safely.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid: Another fluorinated compound with similar structural features.
4,4,4-Trifluoro-3-(trifluoromethyl)-2-butenoic acid: Shares the trifluoromethyl group and similar reactivity.
Uniqueness
4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4,4,4-trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-10(9(16)17,6-11(13,14)15)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSZQRYPQICJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)(C1=CC(=CC=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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